molecular formula C14H13FN2O3 B2466288 Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate CAS No. 1385617-70-8

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate

Cat. No.: B2466288
CAS No.: 1385617-70-8
M. Wt: 276.267
InChI Key: BLMXJMRVXLMGQG-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyanomethyl ester and an enoyl amine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines.

Scientific Research Applications

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Shares a similar core structure but lacks the amide functionality.

    Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-6,9H,8,10H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXJMRVXLMGQG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C=CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN(CC#N)C(=O)/C=C/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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